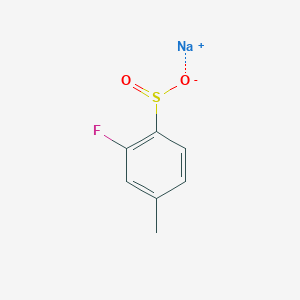
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol, also known as 4-methyl-1,3-thiazol-2-yl prop-2-en-1-ol, is a compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
(2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. As such, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied as a potential agent for the treatment of bacterial and fungal infections.
Mechanism of Action
The exact mechanism of action of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
(2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol has been found to possess various biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been found to possess anti-diabetic, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and can be easily synthesized. Additionally, it is a stable compound and has low toxicity, making it suitable for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
Given the potential applications of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in the field of medicinal chemistry, there are a number of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to explore its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs or to improve the efficacy of existing drugs. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant or anti-inflammatory agent.
Synthesis Methods
The synthesis of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is typically achieved through a two-step process. The first step involves the reaction of this compound-thiazol-2-yl prop-2-en-1-ol with an acid catalyst, such as sulfuric acid, in a solvent such as acetic acid. This reaction leads to the formation of the corresponding sulfonic acid, which is then hydrolyzed to form the desired compound. This method has been found to be the most efficient way of synthesizing (2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol involves the condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde followed by reduction of the resulting enal intermediate to yield the desired product.", "Starting Materials": ["4-methyl-1,3-thiazole-5-carbaldehyde", "acetaldehyde", "sodium borohydride", "methanol", "water"], "Reaction": [ "Step 1: Condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-al.", "Step 2: Reduction of the enal intermediate using sodium borohydride in methanol/water mixture to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol." ] } | |
CAS RN |
1562244-37-4 |
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



